
rac 7-Methoxy Lasofoxifene
Overview
Description
rac 7-Methoxy Lasofoxifene is a racemic mixture of a methoxy-substituted derivative of lasofoxifene, a third-generation selective estrogen receptor modulator (SERM). Lasofoxifene itself (CAS 180916-16-9) is characterized by a tetralin core structure with a phenyl-pyrrolidinyl ethoxy substituent and demonstrated dual agonistic/antagonistic activity at estrogen receptors (ERs) . Lasofoxifene has been studied extensively for osteoporosis and ER-positive (ER+) breast cancer, particularly in models resistant to aromatase inhibitors (AIs) . Its structural uniqueness lies in its high ER-binding affinity, comparable to endogenous 17β-estradiol, and its ability to inhibit tumor growth in ESR1-mutant breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 7-Methoxy Lasofoxifene involves multiple steps, starting from commercially available 6-methoxy-1-tetralone. The key steps include:
Grignard Reaction: The ketone is then subjected to a Grignard reaction with phenyl magnesium bromide in the presence of cerium chloride, followed by acid treatment to yield nafoxidene.
Reduction and Demethylation: The reduction of the double bond in nafoxidene, followed by demethylation, leads to the formation of lasofoxifene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of cost-efficient reagents, mild reaction conditions, and scalable processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: rac 7-Methoxy Lasofoxifene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert double bonds to single bonds, altering the compound’s structure.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of lasofoxifene with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
Osteoporosis Treatment
Rac 7-Methoxy Lasofoxifene has been studied for its ability to prevent bone loss in postmenopausal women. In preclinical studies, it demonstrated a significant increase in bone mineral density (BMD) compared to controls. The compound's high oral bioavailability enhances its therapeutic potential.
Study | Outcome | Notes |
---|---|---|
Preclinical Trials | Increased BMD | Effective at low doses |
Phase II Clinical Trials | Significant reduction in fracture risk | Favorable safety profile |
Breast Cancer Prevention
The compound's role in breast cancer prevention is another critical application. Studies have indicated that this compound may reduce the incidence of ER-positive breast cancers by modulating ER activity. Its efficacy was compared with other SERMs like tamoxifen and raloxifene.
Comparison | This compound | Tamoxifen | Raloxifene |
---|---|---|---|
Efficacy | High | Moderate | Moderate |
Side Effects | Lower incidence of thromboembolic events | Higher incidence | Moderate |
Cholesterol Management
Research has also highlighted the compound's potential in lowering cholesterol levels, making it a candidate for cardiovascular health management in postmenopausal women.
Study | Outcome | Notes |
---|---|---|
Clinical Trials | Reduction in LDL cholesterol | Beneficial for heart health |
Case Studies
Several case studies have been documented that illustrate the practical applications of this compound:
- Case Study 1: A clinical trial involving postmenopausal women showed that those treated with this compound experienced a significant increase in BMD over six months compared to a placebo group.
- Case Study 2: Another study focused on patients with a history of ER-positive breast cancer demonstrated that this compound effectively reduced tumor recurrence rates when combined with standard therapies.
Mechanism of Action
rac 7-Methoxy Lasofoxifene exerts its effects by selectively binding to estrogen receptors (ERα and ERβ) with high affinity. It mimics the effects of estrogen in certain tissues, such as bone, by reducing the production and lifespan of osteoclasts and stimulating osteoblast activity. This is achieved through the alteration of the NF-kappaB ligand (RANKL)/RANK/osteoprotegerin system . In breast tissue, it acts as an antagonist, inhibiting the growth of estrogen receptor-positive breast cancer cells .
Comparison with Similar Compounds
Comparison with Similar SERMs
Lasofoxifene vs. Tamoxifen
- Mechanistic Profile : Both are SERMs, but lasofoxifene exhibits stronger ER-binding affinity and preclinical efficacy in ESR1-mutant models. In the N-nitroso-N-methylurea (NMU)-induced rat mammary tumor model, lasofoxifene reduced tumor incidence by 75% and total tumor burden by 90%, matching tamoxifen’s chemopreventive and therapeutic effects .
- Clinical Outcomes : Lasofoxifene demonstrated a 79% reduction in ER+ breast cancer risk in the PEARL trial, whereas tamoxifen’s risk reduction is ~50% .
Lasofoxifene vs. Raloxifene
- Bone and Lipid Effects: Lasofoxifene reduced bone turnover markers (e.g., osteocalcin) and LDL cholesterol more effectively than raloxifene in phase III trials. At 2 years, lasofoxifene decreased LDL by 21.3% vs. 12.1% for raloxifene .
- Breast Cancer Prevention : Lasofoxifene reduced breast cancer risk by 79% in the PEARL trial, outperforming raloxifene’s 50–70% reduction in earlier studies .
- Tolerability : Discontinuation rates due to adverse events (e.g., hot flushes, thromboembolism) were higher for lasofoxifene .
Lasofoxifene vs. Fulvestrant
- Mechanism : Fulvestrant is a pure ER antagonist, while lasofoxifene retains partial agonist activity. Preclinically, lasofoxifene inhibited primary tumor growth and bone metastases in ESR1-mutant models more effectively than fulvestrant .
- Clinical Data: In the phase 2 ELAINE-1 trial, lasofoxifene monotherapy showed a 12-month progression-free survival (PFS) rate of 30.7% vs. 14.1% for fulvestrant, with a higher clinical benefit rate (36.5% vs. 21.6%) .
Lasofoxifene vs. Bazedoxifene (CP-336,156)
- Uterine Safety: Both lasofoxifene and bazedoxifene avoid uterine hypertrophy seen with estradiol.
- Bone Effects: Both drugs increase bone mineral density (BMD), but lasofoxifene’s effects on vertebral fracture risk reduction were more pronounced in clinical trials .
Structural and Functional Impact of the 7-Methoxy Substitution
While direct data on rac 7-Methoxy Lasofoxifene are sparse, methoxy groups in other compounds influence stability and activity:
- Bioactivity : In HIV drug development, a 7-methoxy group in elvitegravir enhanced cell-based activity by improving target binding . For lasofoxifene, the 7-methoxy modification may similarly optimize ER interactions or metabolic resistance.
Comparative Data Table
Biological Activity
Rac 7-Methoxy Lasofoxifene, a selective estrogen receptor modulator (SERM), has garnered attention for its potential therapeutic applications in treating breast cancer, particularly in cases resistant to conventional therapies. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and implications for clinical use.
Lasofoxifene operates primarily by binding to estrogen receptors (ERs), specifically ERα and ERβ, modulating their activity. Unlike traditional estrogens that activate these receptors, lasofoxifene acts as an antagonist in breast tissues while exhibiting agonistic properties in other tissues such as bone. This dual action helps in reducing the risk of estrogen-related cancers while promoting bone health.
Case Study: Aromatase Inhibitor-Resistant Breast Cancer
A significant study evaluated lasofoxifene's effectiveness against aromatase inhibitor-resistant breast cancer models. The research involved letrozole-resistant MCF7 LTLT cells implanted in NSG mice. The mice were treated with lasofoxifene, alone and in combination with palbociclib (a CDK4/6 inhibitor), and compared against controls receiving fulvestrant or vehicle treatment.
Key Findings:
- Tumor Growth Reduction: Lasofoxifene significantly reduced primary tumor growth compared to vehicle controls. The combination with palbociclib further enhanced this effect.
- Metastasis: Fewer bone metastases were observed in mice treated with lasofoxifene plus palbociclib compared to controls.
- Cell Proliferation: Ki67 staining indicated decreased proliferation rates in tumors treated with lasofoxifene.
The results indicate that lasofoxifene could be a promising option for patients with ER-low and HER2-positive breast cancer who are resistant to aromatase inhibitors .
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to other SERMs:
Compound | Mechanism of Action | Primary Use | Efficacy Against ER+ Cancer |
---|---|---|---|
This compound | ER antagonist/agonist | Breast cancer treatment | High |
Tamoxifen | ER antagonist | Breast cancer prevention | Moderate |
Raloxifene | ER antagonist/agonist | Osteoporosis treatment | High |
Arzoxifene | ER antagonist | Breast cancer treatment | Moderate |
Clinical Implications
Lasofoxifene's ability to selectively modulate estrogen receptor activity makes it a valuable candidate for treating breast cancer while minimizing risks associated with traditional hormone therapies. In clinical trials, lasofoxifene has demonstrated a significant reduction in the incidence of ER-positive breast cancer in postmenopausal women with osteoporosis by up to 83% .
Safety Profile
The safety profile of this compound appears favorable, with fewer side effects compared to other SERMs like tamoxifen. Its tissue-selective action reduces the risk of endometrial hyperplasia and other estrogen-related adverse effects commonly associated with non-selective estrogens .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of rac 7-Methoxy Lasofoxifene as a selective estrogen receptor modulator (SERM), and how does it differ from other SERMs like Tamoxifen?
- Methodological Answer : this compound binds competitively to estrogen receptors (ERs), exhibiting tissue-specific agonist/antagonist activity. Preclinical studies in ovariectomized (OVX) rats demonstrate its bone-preserving effects (ER agonist in bone) while antagonizing ER activity in breast tissue, reducing estrogen receptor-positive (ER+) breast cancer risk . Unlike Tamoxifen, which increases endometrial cancer risk, this compound shows minimal uterine stimulation in animal models, as evidenced by histomorphometric analyses . Comparative studies should use ER-binding assays, transcriptomic profiling, and tissue-specific endpoint measurements (e.g., bone density, mammary gland proliferation).
Q. What experimental models are appropriate for evaluating this compound’s efficacy in osteoporosis research?
- Methodological Answer : The OVX rat model is a gold standard for postmenopausal osteoporosis. Key parameters include:
- Bone turnover markers : Urinary deoxypyridinoline/creatinine ratio to assess resorption .
- Peripheral quantitative computed tomography (pQCT) : Trabecular bone content and density at proximal tibia .
- Biomechanical testing : Ultimate strength and toughness of lumbar vertebrae via compression assays .
Human trials should follow randomized, placebo-controlled designs with dual-energy X-ray absorptiometry (DXA) for bone mineral density (BMD) and fracture incidence as primary endpoints .
Q. What are the key pharmacological outcomes observed in clinical trials of this compound?
- Methodological Answer : Phase III trials (e.g., PEARL trial) reported:
- Fracture risk reduction : Hazard ratio (HR) 0.58 (95% CI: 0.47–0.70) for vertebral fractures at 0.5 mg/day .
- ER+ breast cancer reduction : HR 0.19 (95% CI: 0.07–0.56) .
- Cardiovascular outcomes : Reduced coronary heart disease (HR 0.68) and stroke (HR 0.64) .
Safety monitoring must include venous thromboembolism (VTE) risk, which increased to 2.06–2.67 HR compared to placebo .
Advanced Research Questions
Q. How can contradictory data on this compound’s cardiovascular benefits vs. thromboembolic risks be reconciled in translational research?
- Methodological Answer : Contradictions arise from tissue-specific ER modulation. To resolve this:
- Subgroup analyses : Stratify patients by baseline cardiovascular risk factors (e.g., lipid profiles, clotting biomarkers).
- Mechanistic studies : Evaluate endothelial function (e.g., flow-mediated dilation) and platelet aggregation in preclinical models .
- Meta-analysis : Pool data from trials like PEARL and Women’s Health Initiative (WHI) to identify confounding variables (e.g., age, hormone therapy history) .
Q. What experimental design optimizes the assessment of this compound’s long-term safety in reproductive tissues?
- Methodological Answer :
- Animal models : Long-term (≥52 weeks) OVX rat studies with uterine histopathology and cancer incidence tracking .
- Clinical protocols : Extended follow-up phases in human trials (beyond 5 years) with transvaginal ultrasound and endometrial biopsy for hyperplasia monitoring .
- Comparative cohorts : Contrast with SERMs like Raloxifene, which show similar bone benefits but differing uterine safety profiles .
Q. How can researchers address the variability in this compound’s efficacy across demographic subgroups (e.g., age, baseline BMD)?
- Methodological Answer :
- Multivariate regression : Adjust for covariates like age, baseline T-scores, and menopausal status in clinical trial data .
- Dose-ranging studies : Test 0.25 mg vs. 0.5 mg/day to identify optimal dosing for subgroups with severe osteoporosis (T-score ≤−3.0) .
- Biomarker integration : Correlate serum osteocalcin (bone formation) and C-telopeptide (resorption) with BMD changes .
Q. What methodologies are recommended for studying this compound in combination therapies (e.g., with CDK4/6 inhibitors)?
- Methodological Answer :
- Preclinical synergy assays : Use ER+ breast cancer cell lines (e.g., MCF-7) treated with Lasofoxifene + Abemaciclib to measure apoptosis (Annexin V/PI) and proliferation (Ki-67) .
- Clinical trial design : Phase II trials (e.g., ELAINE 2) should employ adaptive designs with progression-free survival (PFS) as primary endpoints and ESR1 mutation tracking .
- Pharmacokinetic (PK) studies : Assess drug-drug interactions via LC-MS/MS to monitor serum concentrations of both agents .
Q. Methodological Considerations for Data Analysis
Q. What statistical approaches are critical for interpreting hazard ratios in this compound’s fracture risk reduction?
- Answer : Use Cox proportional hazards models with time-to-event analysis, adjusting for competing risks (e.g., mortality). Sensitivity analyses should test the robustness of HRs to missing data and censoring . For preclinical data, mixed-effects models account for repeated measures in longitudinal bone density studies .
Q. How should researchers handle conflicting results between preclinical and clinical studies of this compound?
- Answer : Discrepancies (e.g., uterine effects in rats vs. humans) require:
- Species-specific ER expression profiling : Compare ERα/ERβ ratios in target tissues across models.
- Translational biomarkers : Validate preclinical endpoints (e.g., uterine weight) against clinical outcomes (endometrial thickness) .
- Dose equivalency calculations : Adjust animal doses to human equivalents using body surface area normalization .
Properties
IUPAC Name |
1-[2-[4-[(1R,2S)-6-methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]ethyl]pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO2/c1-31-26-14-16-28-24(21-26)11-15-27(22-7-3-2-4-8-22)29(28)23-9-12-25(13-10-23)32-20-19-30-17-5-6-18-30/h2-4,7-10,12-14,16,21,27,29H,5-6,11,15,17-20H2,1H3/t27-,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPIZYZVKMASNP-PXJZQJOASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@H]([C@H](CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463944 | |
Record name | cis-1-[2-[4-(6-methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1yl)phenoxy]ethyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50463944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4796-75-2 | |
Record name | cis-1-[2-[4-(6-methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1yl)phenoxy]ethyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50463944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.